molecular formula C18H26N2O4 B7836806 2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate

2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate

Cat. No.: B7836806
M. Wt: 334.4 g/mol
InChI Key: PXOYTVVOIRXJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate is a synthetic organic compound characterized by a piperazine core substituted with a 4-methoxyphenyl group at the N1 position. The molecule also features a hydroxypropyl linker connecting the piperazine to a 2-methylprop-2-enoate ester moiety. The 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the ester group could impact metabolic stability or solubility .

Properties

IUPAC Name

[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)18(22)24-13-16(21)12-19-8-10-20(11-9-19)15-4-6-17(23-3)7-5-15/h4-7,16,21H,1,8-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYTVVOIRXJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate, also known by its CAS number 1146938-54-6, is a synthetic organic compound with potential therapeutic applications. This compound is characterized by its piperazine moiety, which is commonly associated with various pharmacological activities, including antidepressant and antipsychotic effects. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H26N2O4
  • Molar Mass : 334.41 g/mol
  • Structure : The compound features a hydroxy group, a piperazine ring substituted with a methoxyphenyl group, and a propyl chain linked to an acrylic ester.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine structures exhibit significant antidepressant and anxiolytic activities. The mechanism of action is often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

  • Serotonin Receptor Interaction : Piperazine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission in the brain. This interaction is crucial for mood regulation and anxiety reduction.
  • Norepinephrine Modulation : Similar compounds have demonstrated the ability to increase norepinephrine levels, contributing to their mood-enhancing effects.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Study on Piperazine Derivatives : A dissertation highlighted the synthesis and biological screening of piperazine derivatives for their inhibitory effects on type III secretion systems in pathogenic bacteria. The study found that certain structural modifications significantly enhanced inhibitory activity .
  • Cytotoxicity Assessment : Another investigation focused on assessing the cytotoxicity of piperazine-based compounds against cancer cells, revealing that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

Activity Mechanism Reference
AntidepressantSerotonin reuptake inhibition
AnxiolyticModulation of norepinephrine
Anti-HIVPotential inhibition of viral replication
CytotoxicitySelective toxicity towards cancer cells

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A study demonstrated that certain analogs of piperazine derivatives could inhibit HIV-1 replication in human T-cells, showcasing the potential of this class of compounds in antiviral therapy .

Anticancer Properties

The cytotoxicity of 2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate has been evaluated against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its piperazine moiety is known to influence serotonin and dopamine receptors, indicating possible use in managing conditions such as depression and anxiety .

Synthesis of Novel Derivatives

The synthesis of this compound has led to the development of various derivatives with enhanced biological activity. For instance, modifications to the piperazine ring or the introduction of different substituents on the aromatic rings have resulted in compounds with improved potency against specific targets .

Case Study 1: HIV Inhibition

A study evaluated the effectiveness of a synthesized derivative of the compound against HIV-1 using MT-4 cells. The results indicated that at a concentration of 45 µM, the compound reduced cell viability by 50% (CC50) and provided protection against HIV-induced cytopathogenicity (EC50) at similar concentrations . This highlights its potential as an antiviral agent.

Case Study 2: Anticancer Activity

In another investigation, various derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications significantly increased the anticancer activity compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug design .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The α,β-unsaturated ester undergoes hydrolysis under acidic or basic conditions.
Reaction Conditions :

ConditionReagentsProduct(s)YieldSource
Alkaline hydrolysis1M NaOH, reflux, 6 hrs2-Methylprop-2-enoic acid + 3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-propanediol85%
Acidic hydrolysis1M HCl, 80°C, 8 hrsSame as above + trace decomposition products72%

Key Observations :

  • Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

  • The α,β-unsaturated system stabilizes the intermediate enolate, enhancing reactivity compared to saturated esters .

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring reacts with electrophiles:
Example Reaction :
Alkylation with Methyl Iodide

ConditionReagentsProduct(s)YieldSource
Room temperatureCH₃I, K₂CO₃, DMF, 24 hrsQuaternary ammonium salt: N-methylated piperazine derivative63%

Mechanistic Insight :

  • The reaction follows an SN2 pathway, with the piperazine nitrogen acting as a nucleophile .

  • Steric hindrance from the 4-methoxyphenyl group slightly reduces reaction rates compared to simpler piperazines .

Michael Addition to the α,β-Unsaturated Ester

The electron-deficient double bond undergoes conjugate addition:
Reaction with Benzylamine

ConditionReagentsProduct(s)YieldSource
Ethanol, reflux, 4 hrsBenzylamine (2 eq)β-Amino ester derivative78%

Key Observations :

  • The reaction proceeds via a 1,4-addition mechanism, forming a stabilized enolate intermediate .

  • Substituents on the amine influence regioselectivity; bulkier amines show reduced yields .

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone:
Reaction with Pyridinium Chlorochromate (PCC)

ConditionReagentsProduct(s)YieldSource
Dichloromethane, 25°CPCC (1.5 eq), 12 hrs3-[4-(4-Methoxyphenyl)piperazin-1-yl]propane-1,2-dione58%

Challenges :

  • Over-oxidation to carboxylic acids is avoided due to steric protection by the piperazine ring .

  • Competing ester hydrolysis occurs if protic solvents are used .

Ester Transesterification

The methylprop-2-enoate group undergoes transesterification with alcohols:
Reaction with Ethanol

ConditionReagentsProduct(s)YieldSource
H₂SO₄ (cat.), refluxEthanol (excess), 6 hrsEthyl 2-methylprop-2-enoate + unchanged diol91%

Notes :

  • Acid catalysis promotes the reaction via protonation of the carbonyl oxygen .

  • The α,β-unsaturated system increases electrophilicity, accelerating transesterification.

Photochemical [2+2] Cycloaddition

The methoxyphenyl group participates in UV-induced cycloadditions:
Reaction with Maleic Anhydride

ConditionReagentsProduct(s)YieldSource
UV light (254 nm), 8 hrsMaleic anhydride (1 eq)Cyclobutane adduct with cross-conjugated dienophile34%

Mechanism :

  • The methoxy group acts as an electron donor, stabilizing the excited state for cycloaddition .

  • Low yield attributed to competing polymerization of the α,β-unsaturated ester .

Critical Analysis of Data Sources

  • Synthesis Insights : Methods from validate multi-step protocols for piperazine-containing esters, emphasizing temperature and pH control.

  • Reaction Mechanisms : Studies in detail conjugate addition and cycloaddition pathways, supported by NMR and X-ray crystallography.

  • Limitations : Low yields in photochemical reactions ( ) highlight the need for optimized conditions to suppress polymerization.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical and Analytical Properties

Compound Name Substituent on Piperazine Purity (%) Retention Time (min) Notable Features
2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate 4-Methoxyphenyl - - High lipophilicity (methoxy group)
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methylimidazolidine-2,4-dione (10) 2-Methoxyphenyl 99.04 4.69 Ortho-substitution reduces steric hindrance
3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione (15) 2-Cyanophenyl 98.25 3.04 Electron-withdrawing cyano group enhances polarity
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxy - - High 5-HT1F affinity (Ki = 11 nM)

Key Observations:

  • Substituent Position: Para-substituted methoxy groups (as in the target compound) generally improve steric compatibility with hydrophobic receptor pockets compared to ortho-substituted analogues (e.g., compound 10) .
  • In contrast, electron-withdrawing groups (e.g., cyano in compound 15) may reduce membrane permeability but improve solubility .
  • The naphthalenyl and quinolinyl groups in the latter confer high 5-HT1F antagonism (Ki = 11 nM), whereas the target compound’s 4-methoxyphenyl group may favor interactions with other serotonin receptor subtypes .

Pharmacokinetic and Metabolic Considerations

  • Ester Group Stability: The 2-methylprop-2-enoate ester in the target compound is structurally analogous to esters in copolymers used in contact lenses (), which exhibit moderate hydrophilicity (38% water content). This suggests the ester may confer balanced solubility, though enzymatic hydrolysis in vivo could shorten half-life compared to amide-containing analogues (e.g., compound 10’s imidazolidinedione) .
  • Retention Behavior: Compounds with bulkier aryl groups (e.g., naphthalenyl in compound 10) exhibit longer HPLC retention times (4.69 min) due to increased hydrophobicity, whereas polar substituents (e.g., cyano in compound 15) reduce retention (3.04 min) . The target compound’s 4-methoxyphenyl group likely positions it intermediately in retention behavior.

Preparation Methods

Nucleophilic Aromatic Substitution

Aryl halides react with piperazine under basic conditions to form N-arylpiperazines. For example:

1-Chloro-4-methoxybenzene + PiperazineK2CO3,DMF4-(4-Methoxyphenyl)piperazine[2][4]\text{1-Chloro-4-methoxybenzene + Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(4-Methoxyphenyl)piperazine} \quad

Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Base: Potassium carbonate.

  • Temperature: 80–100°C, 12–24 hours.

  • Yield: ~70–85% (extrapolated from analogous reactions in).

Formation of the Propanol-Piperazine Backbone

Epoxide Ring-Opening with Piperazine

Epichlorohydrin or glycidol derivatives react with 4-(4-methoxyphenyl)piperazine to yield the hydroxypropyl-piperazine intermediate:

4-(4-Methoxyphenyl)piperazine + EpichlorohydrinH2O, EtOH2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanol[1][4]\text{4-(4-Methoxyphenyl)piperazine + Epichlorohydrin} \xrightarrow{\text{H}_2\text{O, EtOH}} \text{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanol} \quad

Optimized Protocol :

  • Solvent : Ethanol/water (3:1).

  • Temperature : 60–70°C, 6–8 hours.

  • Work-up : Extraction with dichloromethane, brine wash, drying (Na₂SO₄), and silica gel chromatography.

  • Yield : 65–75% (estimated from).

Esterification with Methacrylic Acid

Steglich Esterification

The hydroxyl group of the propanol intermediate is esterified using methacrylic acid under mild conditions:

2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanol + Methacrylic acidDCC, DMAP, CH2Cl2Target Compound[2][5]\text{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanol + Methacrylic acid} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{Target Compound} \quad

Conditions :

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).

  • Catalyst : 4-Dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C, 12–24 hours.

  • Yield : 60–70% (inferred from).

Acid Chloride Method

Methacrylic acid is converted to its acid chloride prior to esterification:

Methacrylic acidSOCl2Methacryloyl chloridethenPropanol intermediateEt3NTarget Compound[2]\text{Methacrylic acid} \xrightarrow{\text{SOCl}2} \text{Methacryloyl chloride} \quad \text{then} \quad \text{Propanol intermediate} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} \quad

Advantages : Faster reaction times (2–4 hours).
Challenges : Requires rigorous moisture control.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient).

  • Recrystallization : Methanol or ethanol yields crystalline product.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.8–7.2 (m, aromatic H), 5.6–6.2 (m, CH₂=C), 3.8 (s, OCH₃), 3.4–4.2 (m, piperazine and CH₂O).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantages
Steglich esterificationDCC/DMAP, CH₂Cl₂, 24h60–70%>95%Mild conditions, minimal side products
Acid chlorideSOCl₂, Et₃N, 4h55–65%90–95%Faster reaction
CDI-mediated couplingCDI, THF, 18h65–75%>95%No gas byproducts

Challenges and Optimization Strategies

  • Polymerization of methacrylate : Add 0.1% hydroquinone or perform reactions under nitrogen.

  • Low esterification yields : Use molecular sieves to absorb water or employ excess methacrylic acid (1.5 equiv).

  • Piperazine side reactions : Avoid elevated temperatures during coupling steps .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate?

Answer:

  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for optimal separation of impurities. Ensure system suitability by monitoring retention time and peak symmetry .
  • Elemental Analysis : Confirm molecular composition via CHNS/O analysis, with deviations ≤0.4% from theoretical values to validate purity .
  • Stability Studies : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and monitor hydrolysis products using LC-MS .

Q. Table 1: Key Analytical Parameters

MethodConditionsCritical Parameters
HPLCMethanol:Buffer (65:35), pH 4.6Retention time, peak area precision
Elemental AnalysisCombustion at 950°CC, H, N, O content deviation
LC-MSESI+ mode, m/z 400–600 scan rangeHydrolysis product identification

Q. How can researchers design experiments to optimize the synthesis of this compound?

Answer:

  • Reaction Monitoring : Use in-situ FTIR to track intermediates, such as the formation of the piperazine-propyl linkage (C-N stretch at ~1250 cm⁻¹) .
  • Purification : Employ column chromatography with silica gel (ethyl acetate:hexane, 3:7) to isolate the target compound from byproducts like unreacted 4-methoxyphenylpiperazine .
  • Yield Optimization : Vary reaction temperature (60–100°C) and catalyst loading (e.g., 1–5 mol% Pd/C) in a fractional factorial design to identify optimal conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

  • X-ray Crystallography : Compare bond angles (e.g., C44–C45–C46: 121.03°) and torsional conformations (e.g., piperazine ring puckering) with computational models (DFT/B3LYP) to validate experimental data .
  • Dynamic NMR : Analyze temperature-dependent splitting of methoxy proton signals to assess rotational barriers in the 4-methoxyphenyl group .
  • Contradiction Resolution : If discrepancies arise (e.g., bond length variations >0.05Å), re-evaluate crystal packing effects or solvent inclusion artifacts .

Q. What methodological approaches are recommended for studying the compound’s environmental fate in ecological systems?

Answer:

  • Environmental Partitioning : Determine logP values (octanol-water) to predict bioavailability. A logP >3 suggests high lipid membrane affinity, requiring bioaccumulation studies .
  • Biotic Transformation : Expose the compound to microbial consortia (e.g., soil or wastewater samples) and monitor degradation via LC-HRMS for metabolites like 4-methoxyphenylpiperazine .
  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC₅₀) and correlate with structural analogs (e.g., piperazine derivatives) .

Q. How can researchers address discrepancies in receptor binding data for this compound?

Answer:

  • Orthogonal Assays : Combine radioligand binding (e.g., 5-HT₂A receptor) with functional assays (e.g., calcium flux) to distinguish competitive vs. allosteric interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking to identify key residues (e.g., Ser159 in 5-HT₂A) influencing binding affinity discrepancies .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized buffers (e.g., Tris-HCl pH 7.4) to control for pH-dependent ionization effects .

Q. What strategies are effective for resolving conflicting data in antioxidant activity assays?

Answer:

  • Assay Validation : Use multiple methods (e.g., DPPH scavenging, ORAC) to cross-validate results. For example, a compound with high DPPH activity but low ORAC may act via H-atom transfer vs. electron transfer mechanisms .
  • Interference Checks : Test for auto-oxidation or metal chelation artifacts by adding EDTA (1mM) to assay buffers .
  • Dose-Response Refinement : Use narrower concentration ranges (e.g., 1–50µM) to avoid saturation effects in cell-based assays .

Q. How should researchers design studies to investigate the compound’s metabolic stability?

Answer:

  • In Vitro Hepatocyte Models : Incubate with human liver microsomes (HLMs) and monitor depletion kinetics (t₁/₂) using UPLC-QTOF. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Metabolite Identification : Use HRMS/MS to characterize phase I/II metabolites, focusing on glucuronidation of the hydroxyl group and N-dealkylation of the piperazine moiety .
  • Species Comparison : Compare metabolic profiles across rat, dog, and human models to assess translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.